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Abstract

SR 142948 is a potent and selective, non-peptide antagonist of the neurotensin receptors
(NTRs), with a higher affinity for the neurotensin receptor 1 (NTS1). Developed as a successor
to the first-generation antagonist SR 48692, SR 142948 exhibits improved pharmacological
properties, including oral bioavailability and blood-brain barrier permeability, making it a
valuable tool for investigating the physiological and pathological roles of the neurotensin
system. This document provides a comprehensive overview of the discovery, chemical
synthesis, and biological activity of SR 142948, intended for researchers and professionals in
the field of drug development.

Discovery and Development

SR 142948, also known as 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-
methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyllaminoJadamantane-2-carboxylic
acid, emerged from a research program aimed at developing non-peptide antagonists for the
neurotensin receptors.[1][2] It is structurally related to the pioneering NTS1 antagonist, SR
48692. The development of SR 142948 was driven by the need for a more potent and
pharmacokinetically robust tool to explore the therapeutic potential of targeting the neurotensin
system, which is implicated in a variety of physiological processes, including pain perception,
thermoregulation, and the modulation of dopaminergic pathways.[3]
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Quantitative Biological Data

The biological activity of SR 142948 has been characterized in a variety of in vitro and in vivo

assays. The following tables summarize the key quantitative data.

Assay Type Cell Line | Tissue IC50 (nM) Reference
Neurotensin Receptor

o h-NTR1-CHO cells 1.19 [3]
Binding
Neurotensin Receptor

o HT-29 cells 0.32 [3]
Binding
Neurotensin Receptor )

o Adult rat brain 3.96 [3]
Binding
NT-induced Inositol
Monophosphate HT-29 cells 3.9 [3]

Formation

Table 1: In Vitro Activity of SR 142948

Effect Route of
Measured Administration

Animal Model

Effective Dose Reference

Inhibition of NT-

0.04-25x1073

Mice induced turning p.o. [4]
: mg/kg
behavior
Antagonism of
NT-evoked
Rat acetylcholine i.p. 0.1 mg/kg [3]

release in the

striatum

Table 2: In Vivo Activity of SR 142948

Mechanism of Action and Signaling Pathway
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SR 142948 functions as a competitive antagonist at neurotensin receptors, primarily NTS1.
Neurotensin, a 13-amino acid neuropeptide, activates NTS1, a G protein-coupled receptor
(GPCR). NTS1 activation stimulates the Gq family of G proteins, which in turn activates
phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular
calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This
signaling cascade ultimately leads to the activation of downstream pathways, including the
mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB) pathways. By
blocking the binding of neurotensin to NTS1, SR 142948 inhibits these downstream signaling
events.
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Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Inhibition by SR 142948.

Experimental Protocols
Radioligand Binding Assay (Hypothetical Protocol
based on similar assays)

Objective: To determine the binding affinity of SR 142948 for the neurotensin receptor.
Materials:

 Membrane preparations from cells expressing the neurotensin receptor (e.g., h-NTR1-CHO
cells).
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[3H]-Neurotensin (radioligand).

SR 142948 (test compound).

Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClz, 0.1% BSA).
Wash buffer (e.g., ice-cold 50 mM Tris-HCI, pH 7.4).

Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

In a 96-well plate, add 50 L of binding buffer to each well.

Add 25 pL of various concentrations of SR 142948 (e.g., from 10-1* to 10~> M) or vehicle for
total binding.

For non-specific binding determination, add 25 pL of a high concentration of unlabeled
neurotensin (e.g., 1 uM).

Add 25 pL of [3H]-Neurotensin to all wells at a final concentration equal to its Kd.
Add 100 pL of the cell membrane preparation to each well.

Incubate the plate at room temperature for 60 minutes with gentle agitation.
Harvest the contents of each well onto glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold wash buffer.

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity
using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value of SR 142948 by non-linear regression analysis of the competition
binding data.
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Chemical Synthesis of SR 142948 (Plausible Route)

The synthesis of SR 142948 can be envisioned as a multi-step process involving the synthesis
of two key intermediates: a substituted pyrazole-3-carboxylic acid and 2-amino-adamantane-2-

carboxylic acid, followed by their coupling.

Pyrazole Core Synthesis Adamantane Amino Acid Synthesis

Substituted Phenylhydrazine Diketone Adamantanone

Bucherer-Bergs reaction
Adamantane Hydantoin

Substituted Pyrazole Ester

Hydrolysis

2-Aminoadamantane-2-carboxylic acid

Substituted Pyrazole-3-Carboxylic Acid

Amide Bond Formation

SR 142948

Click to download full resolution via product page
Caption: Plausible Synthetic Workflow for SR 142948.

Step 1: Synthesis of the Substituted Pyrazole-3-Carboxylic Acid
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o Formation of the Pyrazole Ring: A substituted phenylhydrazine is condensed with a 1,3-
diketone derivative to form the corresponding pyrazole ester. The specific starting materials
would be chosen to introduce the 2,6-dimethoxyphenyl group and the substituted phenyl ring
at the correct positions.

o Hydrolysis: The resulting pyrazole ester is hydrolyzed, typically using a base such as sodium
hydroxide, to yield the pyrazole-3-carboxylic acid.

Step 2: Synthesis of 2-Aminoadamantane-2-carboxylic Acid

o Bucherer-Bergs Reaction: Adamantanone is treated with potassium cyanide and ammonium
carbonate in a suitable solvent (e.g., ethanol/water) to form the adamantane-spiro-5-
hydantoin.

e Hydrolysis: The hydantoin is then hydrolyzed under basic conditions (e.g., using barium
hydroxide or sodium hydroxide) to yield 2-aminoadamantane-2-carboxylic acid.

Step 3: Amide Coupling

» Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is activated using a coupling
reagent such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), or by converting it to the acid chloride using
thionyl chloride.

» Amide Bond Formation: The activated pyrazole derivative is then reacted with 2-
aminoadamantane-2-carboxylic acid in the presence of a base (e.g., triethylamine or
diisopropylethylamine) in an inert solvent (e.g., dichloromethane or dimethylformamide) to
form the final product, SR 142948.

Conclusion

SR 142948 represents a significant advancement in the development of non-peptide
neurotensin receptor antagonists. Its high affinity, selectivity, and favorable pharmacokinetic
profile have made it an indispensable tool for elucidating the complex roles of the neurotensin
system in health and disease. The synthetic route, while requiring multiple steps, utilizes well-
established chemical transformations, making the compound accessible for research purposes.
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Further investigation into the therapeutic applications of SR 142948 and similar compounds is
a promising area of ongoing research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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